3-Methyl-4-pentylisoxazol-5(2H)-one
Description
3-Methyl-4-pentylisoxazol-5(2H)-one is a heterocyclic compound belonging to the isoxazolone family. Its structure consists of a five-membered isoxazole ring with a ketone group at position 5, a methyl substituent at position 3, and a pentyl chain at position 3. Isoxazolones are known for their versatility in organic synthesis and applications in medicinal chemistry, particularly as intermediates for bioactive molecules and materials science.
Properties
CAS No. |
107403-09-8 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-4-pentyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-8-7(2)10-12-9(8)11/h10H,3-6H2,1-2H3 |
InChI Key |
ZEWCQXZZEQYVGI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(NOC1=O)C |
Canonical SMILES |
CCCCCC1=C(NOC1=O)C |
Synonyms |
5(2H)-Isoxazolone,3-methyl-4-pentyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazol-5(4H)-one derivatives exhibit diverse physicochemical and functional properties depending on substituents at positions 3 and 4. Below is a detailed comparison of 3-Methyl-4-pentylisoxazol-5(2H)-one with structurally related analogs:
Table 1: Structural and Functional Comparison of Isoxazol-5(4H)-one Derivatives
Key Analysis
Substituent Effects on Physicochemical Properties Lipophilicity: The pentyl chain in this compound increases hydrophobicity compared to the hydrophilic hydroxyethyl group in 4-(2-hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one. This difference impacts solubility and bioavailability . Electron-Donating vs. Electron-Withdrawing Groups: The benzylidene group in 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one introduces aromaticity and antioxidant capacity via phenolic -OH groups, whereas the pentyl group is electron-neutral, prioritizing steric effects .
Synthetic Pathways
- This compound is likely synthesized via a condensation reaction between a β-ketoester (e.g., ethyl acetoacetate), hydroxylamine (to form the isoxazole ring), and pentanal (to introduce the pentyl group) .
- In contrast, the benzylidene derivative requires substituted benzaldehydes, enabling conjugation and extended π-systems critical for antioxidant behavior .
Functional Applications
- Antioxidant Activity : The benzylidene derivative’s tert-butyl and hydroxyl groups enhance radical scavenging, a property absent in the alkyl-substituted pentyl analog .
- Biological Penetration : The pentyl chain may improve blood-brain barrier penetration compared to polar derivatives, making it a candidate for central nervous system-targeted drugs.
Research Findings
- Reactivity : The pentyl group’s inductive effect is minimal, preserving the isoxazolone ring’s electrophilicity for nucleophilic attacks at the ketone position. Benzylidene derivatives, however, undergo cycloaddition reactions due to conjugated double bonds .
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